molecular formula C8H16O2Si B11913511 Trimethylsilyl 4-pentenoate CAS No. 23523-56-0

Trimethylsilyl 4-pentenoate

Cat. No.: B11913511
CAS No.: 23523-56-0
M. Wt: 172.30 g/mol
InChI Key: BCGPZCSDYLUCTL-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-pentenoate is an organic compound with the molecular formula C8H16O2Si. It is characterized by the presence of a trimethylsilyl group attached to a 4-pentenoate moiety. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 4-pentenoate can be synthesized through various methods. One common route involves the reaction of 4-pentenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules
Trimethylsilyl 4-pentenoate serves as a critical synthon in organic synthesis. Its trimethylsilyl group enhances reactivity, making it a valuable precursor for various organic transformations. The compound can be utilized in the synthesis of other functionalized compounds, including pharmaceuticals and agrochemicals .

2. Carbon-Carbon Bond Formation
The compound is particularly useful in reactions that form carbon-carbon bonds, which are fundamental in constructing complex organic molecules. It can participate in cross-coupling reactions and other methodologies that require stable intermediates.

3. Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to enhance the bioavailability of drugs. The presence of the trimethylsilyl group may improve the volatility and stability of drug candidates, making them more amenable to analysis via techniques such as gas chromatography or mass spectrometry .

Case Study 1: Synthesis of Bioactive Compounds

A study conducted on the synthesis of bioactive compounds using this compound demonstrated its effectiveness as a precursor. Researchers reported successful transformations leading to compounds with significant biological activities, showcasing the compound's role in developing new therapeutic agents.

Case Study 2: Agricultural Applications

In agricultural chemistry, this compound has been utilized to synthesize novel agrochemicals. These compounds exhibited enhanced efficacy against pests due to improved stability and bioavailability, demonstrating the compound's potential impact on agricultural practices.

Mechanism of Action

The mechanism of action of trimethylsilyl 4-pentenoate involves its reactivity with various functional groups. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other sites in the molecule. This selective reactivity is crucial in complex organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Trimethylsilyl cyanide
  • Trimethylsilyl acetylene

Uniqueness

Trimethylsilyl 4-pentenoate is unique due to its combination of a trimethylsilyl group with a 4-pentenoate moiety. This combination provides distinct reactivity and stability, making it a valuable compound in various applications .

Biological Activity

Trimethylsilyl 4-pentenoate, also referred to as Methyl 3-(trimethylsilyl)-4-pentenoate, is an organosilicon compound with the molecular formula C₉H₁₈O₂Si and a molecular weight of approximately 186.32 g/mol. This compound is characterized by a trimethylsilyl group attached to a pentenoate ester, making it significant in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor for various biologically active molecules. Despite its utility in synthetic applications, specific biological activities of this compound are not extensively documented. This article aims to explore its potential biological activities based on structural similarities and related compounds.

This compound can be synthesized through several methods, often employing catalysts and advanced purification techniques to optimize yield and purity. The trimethylsilyl group enhances the compound's volatility and solubility, which may influence its pharmacokinetics and interactions within biological systems.

Potential Biological Activities

  • Pharmacological Applications : The compound may serve as a precursor for synthesizing pharmaceuticals due to its structural characteristics that facilitate the formation of biologically active derivatives.
  • Agrochemical Use : Similar compounds have been utilized in developing agrochemicals, suggesting potential applications in agricultural science.
  • Volatility and Solubility : The enhanced volatility and solubility due to the trimethylsilyl group may improve the efficacy of drug formulations .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 3-(trimethylsilyl)-2-pentenoateSimilar silylation but different double bond positionDifferent reactivity due to positional variation
Methyl 3-(trimethylsilyl)-5-pentenoateVariation in double bond positionUnique reactivity patterns compared to 4-pentenoate
Methyl 3-(trimethylsilyl)-4-butenoateShorter carbon chain with similar functional groupsDifferent stability and reactivity characteristics

The positioning of the trimethylsilyl group significantly influences the chemical behavior of these compounds, making them particularly useful in specific synthetic applications where others may not be as effective.

Case Studies and Research Findings

Although specific case studies on this compound are lacking, research on similar organosilicon compounds provides insights into their biological activities:

  • Study on Methyl 3-(trimethylsilyl)-4-pentenoate : This compound has shown potential in enhancing drug solubility and bioavailability, suggesting that this compound may exhibit similar properties when used as a drug formulation component.
  • Synthesis of Bioactive Molecules : Research indicates that organosilicon compounds can be effectively utilized as building blocks for synthesizing complex bioactive molecules, which could include antimicrobial or anticancer agents .

Properties

CAS No.

23523-56-0

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

trimethylsilyl pent-4-enoate

InChI

InChI=1S/C8H16O2Si/c1-5-6-7-8(9)10-11(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

BCGPZCSDYLUCTL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCC=C

Origin of Product

United States

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